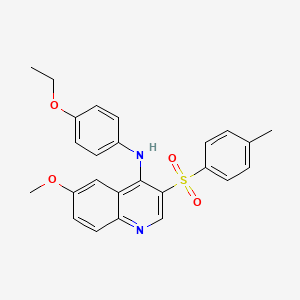

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Description

Chemical Structure and Properties: This compound belongs to the quinoline sulfonamide class, characterized by a quinoline core substituted with a 4-ethoxyphenylamino group at position 4, a methoxy group at position 6, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. Its molecular formula is C₃₀H₂₉N₃O₄S, with a molecular weight of 527.64 g/mol. Key physicochemical properties include a lipophilicity (logP) of ~4.5 (estimated), polar surface area (PSA) of ~85 Ų, and hydrogen-bonding capacity (1 donor, 6 acceptors) .

Its structural features align with compounds studied for antimicrobial and anticancer activities .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S/c1-4-31-19-9-7-18(8-10-19)27-25-22-15-20(30-3)11-14-23(22)26-16-24(25)32(28,29)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLJHFKYBFQIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the ethoxy, methoxy, and methylbenzenesulfonyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and methylbenzenesulfonyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring or the sulfonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins and exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differentiating features:

Key Observations :

Sulfonyl vs. Nitro Groups : The target compound’s tosyl group at C3 enhances steric bulk and electron-withdrawing effects compared to nitro-substituted analogs like NQ15 (). This likely improves metabolic stability and target binding .

Ethoxy vs.

Amino Group Variations: Substitution at C4 with ethoxyphenyl (target compound) vs. halogenated aryl () or benzyl groups () modulates solubility and receptor affinity. Halogenated derivatives () show enhanced antibacterial activity .

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity :

- The halogenated analog in (compound 7) exhibited potent antibacterial activity (Staphylococcus aureus MIC = 1.56 µg/mL), attributed to its 3-chloro-4-fluorophenyl group enhancing target interactions .

- The target compound’s tosyl group may confer similar efficacy, though direct biological data are unavailable in the evidence.

Anticancer Potential:

- Sulfonamide-quinoline hybrids (e.g., ) demonstrated anticancer activity via tubulin inhibition (IC₅₀ = 0.8–2.1 µM). The target compound’s tosyl group aligns with this pharmacophore .

Physicochemical Properties :

Biological Activity

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex organic compound belonging to the quinoline class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with several functional groups that contribute to its biological properties:

- Chemical Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 306.38 g/mol

- CAS Number : 1150-26-1

The precise mechanism of action for N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine remains under investigation. However, it is believed to interact with various molecular targets, including:

- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

- DNA Interactions : Possible interactions with DNA, leading to effects on gene expression and cellular function.

Anticancer Properties

Several studies have indicated that quinoline derivatives exhibit significant anticancer activity. N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has shown potential in:

- Inhibiting Tumor Growth : Research suggests that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF7 | 10.0 | Cell cycle arrest |

| A549 | 15.0 | Anti-proliferative effects |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry examined a series of quinoline derivatives, including N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine. The results indicated significant cytotoxicity against breast cancer cells, with the compound inducing apoptosis through the mitochondrial pathway . -

Antimicrobial Activity Assessment :

Another research article focused on the antimicrobial effects of various sulfonamide derivatives, including this compound. The study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting a potential role in treating infections caused by resistant strains . -

Mechanistic Insights :

Recent investigations into the molecular targets of this compound revealed its ability to inhibit specific kinases involved in cancer progression. The inhibition of these kinases led to reduced tumor growth in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.